5-Bromopyrido[3,4-d]pyrimidine
Description
5-Bromopyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring, with a bromine substituent at the 5-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions, enabling derivatization into bioactive molecules .
Properties
Molecular Formula |
C7H4BrN3 |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
5-bromopyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H |
InChI Key |
JXHZRMOYZMLIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=CC2=NC=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrido[3,4-d]pyrimidine typically involves the bromination of pyrido[3,4-d]pyrimidine. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
5-Bromopyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting protein kinases, which are crucial in cancer treatment.
Biological Studies: It is used to study the inhibition of chemokine receptors, such as CXCR2, which play a role in inflammatory and autoimmune diseases.
Industrial Applications: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Core Scaffold Variations
Pyrido[3,4-d]pyrimidine Derivatives
- 8-Bromo-4-chloropyrido[3,4-d]pyrimidine: Shares the same fused pyrido[3,4-d]pyrimidine core but differs in halogen positions (Br at C8, Cl at C4).
- 6-Chloro-5-methylpyrido[4,3-d]pyrimidine : A positional isomer with a pyrido[4,3-d]pyrimidine core. The C6 chlorine and C5 methyl group reduce planarity, lowering kinase inhibition activity compared to 5-Bromopyrido[3,4-d]pyrimidine .
Pyrrolo[2,3-d]pyrimidine Derivatives
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine : Replaces the pyridine ring with a pyrrole, creating a smaller fused system. The bromine and chlorine substituents enhance reactivity for nucleophilic substitutions, but the reduced aromaticity decreases metabolic stability .
Thieno[2,3-d]pyrimidine Derivatives
- 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine: Incorporates a thiophene ring instead of pyridine. The sulfur atom increases lipophilicity, improving membrane permeability but reducing aqueous solubility compared to pyrido[3,4-d]pyrimidines .
Halogen Substitution Patterns
Metabolic Stability
- Liver Microsomal Stability :
Brominated compounds generally exhibit longer half-lives than chlorinated analogs due to slower oxidative dehalogenation. For example, this compound shows 60% remaining after 1 hour in human liver microsomes, compared to 40% for 8-Bromo-4-chloropyrido[3,4-d]pyrimidine . - UGT Metabolism :
Bulkier substituents (e.g., 5-bromo in pyrido[3,4-d]pyrimidine) reduce glucuronidation rates, enhancing systemic exposure .
Key Research Findings
| Property | This compound | 8-Bromo-4-chloropyrido[3,4-d]pyrimidine | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
|---|---|---|---|
| Aqueous Solubility (µg/mL) | 12.3 ± 1.5 | 8.9 ± 0.8 | 23.4 ± 2.1 |
| logP | 2.7 | 3.1 | 1.9 |
| IC50 (µM) vs. T. cruzi | Not reported | 1.2 ± 0.3 | 0.32 ± 0.05 |
| Metabolic Half-Life (h) | 1.8 | 1.2 | 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
